(S)-Methyl 5-imino-1-methylpyrrolidine-2-carboxylate
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Overview
Description
(S)-Methyl 5-imino-1-methylpyrrolidine-2-carboxylate is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both imino and ester functional groups in its structure makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 5-imino-1-methylpyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: (S)-Methyl 5-imino-1-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The imino group can be oxidized to form corresponding oxo derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are used under acidic or basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of amides or other esters.
Scientific Research Applications
(S)-Methyl 5-imino-1-methylpyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Methyl 5-imino-1-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group may also participate in hydrolysis reactions, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
(S)-2-Imino-1-methylpyrrolidine-5-carboxylic acid: A closely related compound with similar structural features but lacking the ester group.
(S)-Methyl 2-imino-1-methylpyrrolidine-5-carboxylate: Another similar compound with slight variations in the position of functional groups.
Uniqueness: (S)-Methyl 5-imino-1-methylpyrrolidine-2-carboxylate is unique due to the presence of both imino and ester groups, which provide a distinct reactivity profile. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Biological Activity
(S)-Methyl 5-imino-1-methylpyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its five-membered heterocyclic structure, which contributes to its biological activity. The compound features a methyl group at the 1-position and a carboxylate group at the 2-position, making it a derivative of pyrrolidine.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of sphingosine kinases (SphK), which play crucial roles in cell signaling related to cancer and inflammation .
- Antimicrobial Activity : Similar compounds have shown promise as antimicrobial agents. The structural features of this compound suggest it may exhibit similar properties, potentially acting against resistant strains of bacteria .
In Vitro Studies
Several studies have evaluated the in vitro effects of this compound:
- Cytotoxicity Assays : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values vary depending on the cell type, demonstrating selective toxicity .
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HeLa (Cervical Cancer) | 10 |
U937 (Lymphoma) | 12 |
Case Studies
- Cancer Therapeutics : In a study involving U937 cells, this compound was shown to significantly reduce cell viability, indicating its potential as a chemotherapeutic agent. Further investigations into its mechanism revealed that it might induce apoptosis through the activation of caspase pathways .
- Inflammation Models : In murine models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting an anti-inflammatory effect. This aligns with findings that similar compounds can modulate immune responses .
Properties
CAS No. |
740039-33-2 |
---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl (2S)-5-imino-1-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H12N2O2/c1-9-5(7(10)11-2)3-4-6(9)8/h5,8H,3-4H2,1-2H3/t5-/m0/s1 |
InChI Key |
DGRIFDXWEOVLAD-YFKPBYRVSA-N |
Isomeric SMILES |
CN1[C@@H](CCC1=N)C(=O)OC |
Canonical SMILES |
CN1C(CCC1=N)C(=O)OC |
Origin of Product |
United States |
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